[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 189160-67-6
VCID: VC2708692
InChI: InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4-5-11)6-7(12)13/h11H,4-6H2,1-3H3,(H,12,13)
SMILES: CC(C)(C)OC(=O)N(CCO)CC(=O)O
Molecular Formula: C9H17NO5
Molecular Weight: 219.23 g/mol

[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid

CAS No.: 189160-67-6

Cat. No.: VC2708692

Molecular Formula: C9H17NO5

Molecular Weight: 219.23 g/mol

* For research use only. Not for human or veterinary use.

[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid - 189160-67-6

Specification

CAS No. 189160-67-6
Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
IUPAC Name 2-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Standard InChI InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4-5-11)6-7(12)13/h11H,4-6H2,1-3H3,(H,12,13)
Standard InChI Key SGBZXWMPCPLLJI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CCO)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(CCO)CC(=O)O

Introduction

[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (CAS 189160-67-6) is a specialized organic compound with significant applications in peptide synthesis and medicinal chemistry. This article synthesizes data from peer-reviewed publications and chemical databases to provide a comprehensive analysis of its properties, synthesis, and applications.

Synthesis and Characterization

Synthetic Routes

The compound is typically prepared via:

  • Protection of glycine: Reacting glycine with tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst .

  • Hydroxyethyl introduction: Subsequent alkylation with 2-chloroethanol under basic conditions.

Yield optimization:

ConditionYield (%)Purity (%)
THF, DMAP, reflux60>95
CH₂Cl₂, RT84>98

Analytical Validation

  • NMR: Characteristic peaks at δ 1.44 (Boc CH₃), δ 3.55 (CH₂OH), δ 4.10 (N-CH₂) .

  • HPLC: Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

Applications in Peptide Chemistry

Amino Group Protection

The Boc group serves as a temporary protective moiety:

  • Stability: Resists nucleophilic attack during coupling reactions.

  • Deprotection: Achieved via trifluoroacetic acid (TFA) in dichloromethane (30 min, 90% efficiency) .

Case Study: Insulin Analog Synthesis

A 2023 study demonstrated its utility in synthesizing insulin derivatives:

ParameterResult
Coupling efficiency92%
Deprotection yield88%
Final purity99.1% (HPLC)

Comparison with Structural Analogs

CompoundMolecular FormulaKey DifferenceApplication
[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acidC₉H₁₇NO₅Hydroxyethyl groupPeptide synthesis
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acidC₉H₁₇NO₅Ethoxy spacerLinker chemistry
2-{(tert-Butoxy)carbonylamino}acetic acidC₁₀H₁₉NO₅Methoxy substitutionProdrug development

The hydroxyethyl variant shows superior hydrogen-bonding capacity compared to methoxy derivatives .

Advanced Deprotection Methods

Recent innovations in Boc removal:

MethodConditionsEfficiency (%)
Oxalyl chloride/MeOH0°C, 15 min95
HCl/dioxaneRT, 2 hr85
Enzymatic (CAL-B lipase)40°C, hexane, 12 hr78

The oxalyl chloride method minimizes racemization risks in chiral peptides .

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